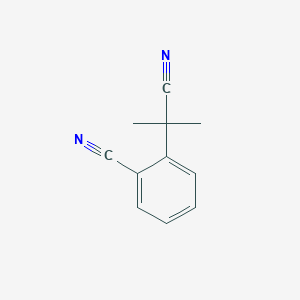

2-(2-Cyanopropan-2-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanopropan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-11(2,8-13)10-6-4-3-5-9(10)7-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHVHAMMEOJGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Cyanopropan 2 Yl Benzonitrile

Exploration of 2-Cyanopropan-2-yl Radical Chemistry

The 2-cyanopropan-2-yl group, often derived from precursors like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), plays a significant role in radical reactions. Its ability to form a stable tertiary radical underpins its utility in various chemical processes.

Generation and Reactivity Profiles of 2-Cyanopropan-2-yl Radicals

The 2-cyanopropan-2-yl radical is commonly generated through the thermal or photochemical decomposition of AIBN. wikipedia.orgatamankimya.comatamanchemicals.com This process involves the elimination of a molecule of nitrogen gas, a thermodynamically favorable event that drives the formation of two 2-cyanopropan-2-yl radicals. wikipedia.orgatamankimya.com The stability of this radical is attributed to the presence of the electron-withdrawing nitrile group. atamankimya.com

In some environments, the initially formed 2-cyanopropan-2-yl peroxy radicals can undergo disproportionation to form the more reactive 2-cyano-2-propoxy radical. pharxmonconsulting.com This alkoxy radical is a significantly stronger oxidant and can influence the degradation pathways of organic substrates. pharxmonconsulting.com

Radical Addition Pathways to Organic Substrates

The 2-cyanopropan-2-yl radical can participate in addition reactions with various organic substrates. A notable example is the anti-Markovnikov hydrohalogenation of alkenes, where the radical initiates the reaction sequence. atamankimya.com It has also been employed as a radical initiator in Wohl-Ziegler bromination reactions. wikipedia.org In these reactions, the 2-cyanopropan-2-yl radical abstracts a hydrogen atom from a substrate like tributyltin hydride to generate a new radical species that continues the chain reaction. wikipedia.org

Role of 2-Cyanopropan-2-yl as a Leaving Group in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The 2-cyanopropan-2-yl group is a highly effective leaving group in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. researchgate.netnih.gov Symmetrical trithiocarbonates, such as bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP), utilize the 2-cyanopropan-2-yl group to mediate the polymerization process. researchgate.netnih.govflinders.edu.au

In RAFT polymerization, the effectiveness of the process is influenced by the stability of the leaving group radical. researchgate.net The 2-cyanopropan-2-yl radical's stability contributes to the high chain transfer constants observed with RAFT agents containing this group. researchgate.netflinders.edu.au This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netnih.govflinders.edu.au For instance, the use of TTC-bCP has enabled the preparation of high-molar-mass block copolymers with unprecedented control. researchgate.netnih.gov

A comparative study between bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) and bis(1-cyanocyclohex-1-yl)trithiocarbonate (TTC-bCCH) in the RAFT polymerization of various monomers highlighted the superior performance of the 2-cyanopropan-2-yl leaving group, particularly for methyl methacrylate (B99206) (MMA), where a fourfold higher chain transfer constant was observed for TTC-bCP. flinders.edu.aunih.gov This difference in reactivity was also supported by density functional theory (DFT) calculations. flinders.edu.aunih.gov

Reactions of the Benzonitrile (B105546) Functional Group

The benzonitrile portion of the molecule, consisting of a cyano group attached to a benzene (B151609) ring, undergoes reactions typical of aromatic nitriles. These include transformations of the nitrile group itself and reactions influenced by its presence on the aromatic ring.

Hydrolytic Transformations: Saponification Mechanisms of Benzonitrile Derivatives

Benzonitrile and its derivatives can be hydrolyzed to benzoic acid or its corresponding carboxylate salt under acidic or basic conditions. nku.eduscribd.com The base-catalyzed hydrolysis, or saponification, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon atom of the nitrile group. nku.educhemistrysteps.com This initial attack forms an intermediate with a negative charge on the nitrogen, which is then protonated by the solvent (water) to yield an imidic acid. chemistrysteps.com Tautomerization of the imidic acid leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylate. nku.educhemistrysteps.com

The rate of hydrolysis can be influenced by the presence of metal complexes. For example, a ruthenium(II) complex has been shown to catalyze the hydrolysis of benzonitrile to benzamide, significantly increasing the reaction rate compared to the uncatalyzed reaction. conicet.gov.ar This catalytic effect is attributed to the π-electron acceptor properties of the ligands, which increase the susceptibility of the nitrile carbon to nucleophilic attack. conicet.gov.ar

Intramolecular Cyclization Reactions Involving Nitrile Groups

The nitrile group of benzonitrile derivatives can participate in intramolecular cyclization reactions to form various heterocyclic structures. For instance, 2-allylbenzonitrile (B1315611) can undergo intramolecular oxidative cyclization in the presence of a nickel(0) catalyst and a Lewis acid to form nickeladihydropyrroles. acs.org

In other examples, the nitrile group can be involved in tandem addition/cyclization reactions. Palladium-catalyzed reactions of 2-(benzylidenamino)benzonitriles with arylboronic acids lead to the formation of 2,4-diarylquinazolines through a sequence of nucleophilic addition followed by intramolecular cyclization. nih.gov The nitrogen atom of the nitrile is incorporated into the newly formed quinazoline (B50416) ring. nih.gov

Furthermore, nitrile anions generated from benzonitrile derivatives can undergo intramolecular cyclization. For example, the deprotonation of (2-bromophenyl)propanenitriles can lead to the formation of benzocyclobutanes through the addition of the nitrile anion to an in situ generated benzyne (B1209423) intermediate. thieme-connect.de

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Cyanopropan 2 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of 2-(2-Cyanopropan-2-yl)benzonitrile are predicted to exhibit characteristic signals corresponding to its unique molecular structure, which consists of a substituted benzene (B151609) ring and a cyanopropan-2-yl group. While specific experimental data for this compound is not widely available in published literature, we can predict the approximate chemical shifts based on the analysis of structurally similar compounds, such as benzonitrile (B105546) and molecules containing the 4-(2-cyanopropan-2-yl)phenyl moiety. chemicalbook.comchemicalbook.comacs.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the cyanopropan-2-yl group. The aromatic protons on the benzonitrile ring will likely appear as a complex multiplet in the downfield region, typically between δ 7.4 and 7.8 ppm, due to spin-spin coupling. The integration of this multiplet would correspond to four protons. The six methyl protons of the two equivalent methyl groups in the cyanopropan-2-yl substituent are expected to appear as a sharp singlet in the upfield region, likely around δ 1.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the benzonitrile ring are expected to resonate in the aromatic region (δ 110-140 ppm). The quaternary carbon attached to the cyanopropan-2-yl group and the carbon of the nitrile group on the ring will have distinct chemical shifts. The two nitrile carbons (C≡N) are anticipated to appear in the range of δ 115-125 ppm. The quaternary carbon of the cyanopropan-2-yl group would likely be found around δ 35-45 ppm, while the carbons of the two equivalent methyl groups are expected to resonate at approximately δ 25-30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 7.4 - 7.8 | 128 - 135 | m |

| Aromatic C-CN | - | ~112 | s |

| Aromatic C-C(CN)(CH₃)₂ | - | ~145 | s |

| C(CN)(CH₃)₂ | - | ~38 | s |

| C(CN)(CH₃)₂ | ~1.7 | ~27 | s |

| Ar-CN | - | ~118 | s |

| (CH₃)₂C-CN | - | ~122 | s |

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

To further confirm the structural assignment and explore the spatial relationships between atoms, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. researchgate.netcolumbia.eduresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. In the case of this compound, this would primarily show correlations among the aromatic protons on the benzene ring, helping to assign their specific positions (ortho, meta, para) relative to the substituents. youtube.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to the methyl carbon signal. columbia.eduresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the quaternary carbon of the cyanopropan-2-yl group and to the carbon of the attached nitrile group. Furthermore, correlations between the aromatic protons and the quaternary carbon of the benzene ring attached to the cyanopropan-2-yl group would firmly establish the connectivity between the two main structural motifs of the molecule. columbia.eduresearchgate.netyoutube.com

While there are no specific published studies on the stereochemistry or conformational analysis of this compound, Nuclear Overhauser Effect (NOE) spectroscopy could be employed to investigate through-space interactions, providing insights into the preferred rotational conformation around the C-C bond connecting the aromatic ring and the cyanopropan-2-yl group.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characterization of Characteristic Bond Vibrations (e.g., Nitrile Stretch)

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two nitrile (C≡N) groups. The nitrile stretch is typically observed in the region of 2220-2260 cm⁻¹. Due to the different electronic environments, the two nitrile groups in this molecule—one attached to the aromatic ring and the other to the tertiary alkyl group—may exhibit slightly different stretching frequencies. The aromatic nitrile stretch is likely to be influenced by resonance effects from the benzene ring, while the aliphatic nitrile stretch will be more isolated. Other expected characteristic bands include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. IR data from related compounds containing a 2-cyanopropan-2-yl moiety show a strong nitrile absorption band around 2234 cm⁻¹. rsc.orgrsc.org

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Investigation of Intermolecular Hydrogen Bonding by IR

While this compound itself does not possess hydrogen bond donors, the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, intermolecular hydrogen bonding can occur. This interaction typically causes a shift in the nitrile stretching frequency in the IR spectrum. The formation of a hydrogen bond to the nitrile nitrogen can lead to a slight blueshift (shift to higher frequency) of the C≡N stretching vibration. The magnitude of this shift can provide information about the strength of the hydrogen bonding interaction. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol . chemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 170. The fragmentation of this molecule would likely proceed through several pathways. A prominent fragmentation would be the loss of a methyl radical (•CH₃) from the cyanopropan-2-yl group to form a stable tertiary carbocation, resulting in a fragment at m/z 155. Another likely fragmentation pathway is the cleavage of the C-C bond between the benzene ring and the cyanopropan-2-yl group. This could lead to a fragment corresponding to the benzonitrile cation at m/z 103 and a neutral radical of the cyanopropan-2-yl group. The fragmentation of the benzonitrile cation itself is well-documented and involves the loss of hydrogen cyanide (HCN) to produce a benzyne (B1209423) radical cation at m/z 76. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy. rsc.orgnih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 170 | [M]⁺˙ | [C₁₁H₁₀N₂]⁺˙ |

| 155 | [M - CH₃]⁺ | [C₁₀H₇N₂]⁺ |

| 103 | [C₆H₄CN]⁺ | [C₇H₄N]⁺ |

| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The determination of the exact mass is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing unambiguous confirmation of the molecular formula. scirp.org

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol chemscene.com |

| Theoretical Exact Mass | 170.084398327 Da nih.gov |

Elucidation of Fragmentation Pathways

The study of fragmentation pathways in mass spectrometry provides valuable structural information by revealing how a molecule breaks apart upon ionization. While specific experimental fragmentation data for this compound is not available, the fragmentation behavior can be predicted based on the known fragmentation of related structures, such as benzonitrile and other alkylated aromatic compounds. nih.govrsc.org

Upon electron impact ionization, the molecular ion ([M]⁺˙) of this compound would be formed. Key fragmentation pathways would likely involve the cleavage of the bond between the tertiary carbon of the propanenitrile group and the benzene ring, as this is a sterically hindered and electronically significant position.

Predicted Fragmentation Pathways:

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable tertiary carbocation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 155.

Another significant fragmentation would be the loss of the entire cyanopropan-2-yl radical, leading to the formation of a benzonitrile cation at m/z 103. The stability of the benzonitrile cation would make this a favorable pathway.

Further fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the benzonitrile cation, a known fragmentation pathway for benzonitrile itself, which would yield a fragment at m/z 76. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | Theoretical m/z |

| [M]⁺˙ | [C₁₁H₁₀N₂]⁺˙ | 170.0844 |

| [M - CH₃]⁺ | [C₁₀H₇N₂]⁺ | 155.0609 |

| [C₇H₅N]⁺ | Benzonitrile cation | 103.0422 |

| [C₆H₄]⁺˙ | Benzyne radical cation | 76.0313 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present in its structure, primarily the benzonitrile moiety. A chromophore is the part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of light in the UV-visible range. msu.edu

The benzonitrile chromophore typically exhibits several absorption bands corresponding to π → π* transitions within the aromatic ring. sphinxsai.com The presence of the alkyl substituent, the 2-cyanopropan-2-yl group, is expected to cause a slight bathochromic (red) shift and potentially a hyperchromic (increased absorbance) effect on these bands compared to unsubstituted benzonitrile. This is due to the electron-donating inductive effect of the alkyl group.

The primary electronic transitions anticipated for this compound are:

π → π transitions:* These are high-energy transitions involving the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. These are expected to appear as strong absorption bands in the UV region. For benzonitrile itself, strong absorption is observed near 224 nm and a weaker, structured band around 270-280 nm. nist.gov Similar transitions would be expected for the title compound, likely with slight shifts in wavelength and intensity.

n → π transitions:* The nitrile groups also possess non-bonding electrons (n) which could potentially undergo transitions to π* orbitals. However, these transitions are often weak and may be obscured by the stronger π → π* absorptions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Benzonitrile | π → π* (E-band) | ~220-240 |

| Benzonitrile | π → π* (B-band) | ~270-290 |

It is important to note that the exact absorption maxima (λmax) and molar absorptivities (ε) would need to be determined experimentally.

Crystallographic Analysis and Solid State Architecture of 2 2 Cyanopropan 2 Yl Benzonitrile Derivatives

X-ray Diffraction Studies for Atomic-Level Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on various derivatives of 2-(2-cyanopropan-2-yl)benzonitrile have successfully elucidated their molecular structures.

Similarly, the crystal structure of 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile , a related benzonitrile (B105546) derivative, was determined to be in the orthorhombic space group Pbca. researchgate.net The precise determination of atomic coordinates allows for a thorough analysis of the intermolecular forces that dictate the crystal's architecture.

Table 1: Selected Crystallographic Data for Benzonitrile Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 3-(9H-carbazol-9-yl)benzonitrile | C₁₉H₁₂N₂ | Monoclinic | P 1 21/c 1 | 10.205 | 15.88 | 8.508 | 90 | 92.8 | 90 | 4 | crystallography.net |

| 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile | C₁₅H₁₅N₃O₂ | Orthorhombic | Pbca | 12.9496 | 8.6028 | 24.324 | 90 | 90 | 90 | 8 | researchgate.net |

Conformational Analysis and Polymorphism in Crystalline States

The crystalline state often locks molecules into specific conformations. In the case of this compound derivatives, the asymmetric unit of a crystal can sometimes contain molecules with different conformations. For example, the related compound N-(2-Cyanopropan-2-yl)isobutyramide crystallizes with two independent molecules in the asymmetric unit, which exhibit different conformations. researchgate.net This phenomenon highlights the conformational flexibility of the molecule and the subtle energy differences between various rotational isomers in the solid state.

In the ferrocenyl derivative N-(2-Cyano-1-hydroxypropan-2-yl)ferroceneamide (4a) , the amide unit is observed to be coplanar with the cyclopentadienyl (B1206354) ring. rsc.orgrsc.org This planarity suggests a degree of electronic conjugation or the influence of steric factors that favor this specific arrangement. The cyclopentadienyl rings in the ferrocene (B1249389) units of related compounds adopt an almost perfect eclipsed conformation. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, arising from different packing arrangements driven by subtle variations in intermolecular interactions. nih.gov While the concept is critical for understanding the physical properties of crystalline materials, specific studies detailing polymorphism in this compound itself were not prominent in the surveyed literature. However, the analysis of different intermolecular interaction motifs suggests that polymorphic forms could likely be accessed under varying crystallization conditions. nih.govmdpi.com

Intermolecular Interactions and Crystal Packing Phenomena

Hydrogen bonds are among the strongest and most directional of the intermolecular forces, playing a dominant role in the crystal engineering of organic solids. mdpi.comnih.gov In the crystal structures of derivatives of this compound, various types of hydrogen bonds are observed.

The crystal structure of N-(2-Cyanopropan-2-yl)isobutyramide is stabilized by moderately strong intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains along the c-axis. researchgate.net In the ferrocenyl derivative N-(2-Cyano-1-hydroxypropan-2-yl)ferroceneamide (4a) , the alcohol group participates in a complex hydrogen-bonding network. rsc.orgrsc.org It forms a cyclic R²₂(14) motif where an alcohol hydrogen contacts a symmetry-related carbonyl oxygen, and it also accepts a hydrogen bond from a symmetry-related amide nitrogen. rsc.orgrsc.org In contrast, the derivative N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)ferroceneamide (6a) does not form any classical hydrogen bonds, despite the presence of an amide group, indicating that steric hindrance or other packing forces dominate its structure. rsc.org

Weak C—H⋯O and C—H⋯N interactions also contribute to the stability of the crystal lattice in related benzonitrile structures. researchgate.netresearchgate.net These interactions, though weaker, collectively provide significant stabilization to the three-dimensional network.

Table 2: Hydrogen Bond Geometry in 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Ref. |

| N2—H2···O1 | 0.86 | 1.94 | 2.680 (2) | 143 | researchgate.net |

| C10—H10···O2 | 0.93 | 2.57 | 3.442 (2) | 156 | researchgate.net |

| D = donor atom; A = acceptor atom |

In addition to hydrogen bonding, weaker van der Waals forces and π-π stacking interactions are crucial for achieving dense and stable crystal packing. nih.govresearchgate.net The term π-stacking refers to the attractive, noncovalent interactions between aromatic rings. rsc.org

Supramolecular Recognition via Co-crystallization with Phosphorylated Cavitands

Supramolecular chemistry offers a powerful tool for controlling solid-state architecture through molecular recognition events. A significant example is the precise recognition of benzonitrile derivatives, including those with the this compound framework, by a synthetic host molecule. nih.govnih.gov

A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, F ebi.ac.ukA1-[P(O)Ph]₃ , has been shown to act as a host, or cavitand, that specifically binds various benzonitrile derivatives within its cavity. nih.govnih.gov This recognition is achieved through co-crystallization, where the host and guest molecules self-assemble into a highly ordered "key-lock" complex in the solid state. nih.gov This process mimics computational molecular docking by providing an experimental basis for understanding host-guest binding. nih.govnih.gov

The binding is facilitated by a combination of non-covalent interactions between the guest molecule and the host's cavity. nih.gov Notably, this method has been successfully applied to recognize commercial drug molecules that contain a benzonitrile fragment, such as the anti-cancer drug Alectinib , which incorporates the this compound structure. nih.govnih.gov The successful co-crystallization of 15 different benzonitrile derivatives with this cavitand demonstrates the robustness and specificity of this supramolecular recognition system. nih.govnih.gov This approach provides a valuable experimental method for determining the structure of drug fragments and understanding the non-covalent forces that drive molecular assembly. nih.gov

Computational and Theoretical Studies on 2 2 Cyanopropan 2 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(2-Cyanopropan-2-yl)benzonitrile, DFT calculations can elucidate its fundamental chemical characteristics.

Prediction of Molecular Geometries and Electronic Properties

DFT methods are widely used to predict the most stable three-dimensional arrangement of atoms in a molecule. By performing geometry optimization, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium bond lengths, bond angles, and dihedral angles can be determined. nih.govresearchgate.net For instance, in related benzonitrile (B105546) derivatives, DFT has been used to confirm that the molecule's structure corresponds to a minimum on the potential energy surface through vibrational frequency analysis. nih.gov

Key electronic properties derived from these calculations provide a window into the molecule's reactivity and stability. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. mdpi.comresearchgate.net This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com For a molecule like this compound, the MEP would likely show negative potential around the two nitrogen atoms of the nitrile groups, indicating them as sites for electrophilic attack or hydrogen bonding. mdpi.com

| Calculated Property | Description | Typical Application |

| Optimized Geometry | The lowest energy 3D structure (bond lengths, angles). | Provides the foundational structure for all other calculations. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies nucleophilic and electrophilic sites for reactions and intermolecular interactions. mdpi.comresearchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interaction with external electric fields. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions. | Reveals the underlying electronic interactions that contribute to molecular stability. researchgate.net |

Computational Spectroscopic Data Prediction (IR, NMR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic data, which can be used to interpret and assign experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C≡N stretching of the nitrile groups and the aromatic C-H stretches. While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, aiding in the assignment of complex experimental IR spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra to specific atoms in the molecule, which can be particularly complex for substituted aromatic systems. schrodinger.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netnih.gov This can predict the λ_max_ values and explain the origins of electronic transitions, such as π → π* transitions within the benzene (B151609) ring. mdpi.com

| Spectrum | Computational Method | Predicted Data | Purpose |

| IR | DFT (Frequency Calculation) | Vibrational frequencies (cm⁻¹) and intensities. | Assignment of experimental bands to specific functional group vibrations (e.g., C≡N, C-H). nih.gov |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Chemical shifts (ppm) for ¹H and ¹³C. | Structural elucidation by assigning signals to specific nuclei. nih.govschrodinger.com |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation energies (nm) and oscillator strengths. | Prediction of absorption maxima (λ_max) and interpretation of electronic transitions. researchgate.netmdpi.com |

Mechanistic Insights into Reaction Pathways and Transition States

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface. nih.gov This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energy barrier (activation energy) for a proposed reaction step, researchers can predict its feasibility and rate. nih.gov For instance, in studies of related nitrile cyclizations, DFT calculations have been used to compare the energetics of different possible pathways, such as concerted versus stepwise mechanisms, to determine the most likely route the reaction will take. nih.gov These computational studies can provide a detailed, atomistic understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. umn.edu

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its behavior in the liquid state or in solution. acs.orgchemrxiv.org

An MD simulation models the atoms as classical particles moving according to a force field, which defines the potential energy of the system based on atomic positions. acs.org By solving the equations of motion, the simulation tracks the trajectory of every atom over time. chemrxiv.org This allows for the study of dynamic processes such as conformational changes (e.g., rotation around single bonds), molecular reorientation, and diffusion. nih.gov In studies on the related molecule benzonitrile, MD simulations have been used to investigate its local structure in the liquid phase, revealing details about intermolecular interactions like hydrogen bonding and π-stacking of the phenyl rings. nih.govacs.org Such simulations for this compound could reveal how the bulky 2-cyanopropan-2-yl group influences its packing and dynamics in a condensed phase.

Lattice Energy Calculations and Energy Framework Analysis for Solid-State Structures

For understanding the solid-state properties of this compound, computational methods can be used to analyze its crystal structure. Once a crystal structure is obtained, either experimentally via X-ray diffraction or through crystal structure prediction, lattice energy calculations can be performed to determine the energetic stability of the crystal packing. scielo.bracs.orgmdpi.com

Energy framework analysis is a visual and quantitative tool used to explore the intermolecular interaction energies within a crystal lattice. scielo.brrsc.org The total interaction energy between pairs of molecules is calculated and partitioned into electrostatic, polarization, dispersion, and repulsion components. researchgate.net This analysis reveals the dominant forces responsible for holding the crystal together, such as hydrogen bonds or π-π stacking. scielo.br The results are often visualized as "energy frameworks" or tubes connecting molecular centroids, where the thickness of the tube represents the strength of the interaction. rsc.org This provides a clear picture of the supramolecular architecture and the relative strength of different interactions, which is crucial for understanding physical properties like melting point and solubility. scielo.br

In Silico Approaches for Molecular Design and Property Prediction

In silico methods, which are computational approaches to drug discovery and materials science, can be applied to this compound and its derivatives to predict their properties and guide the design of new molecules. worldscientific.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique that builds mathematical models to correlate the chemical structure of compounds with a specific property, such as biological activity or toxicity. researchgate.netnih.gov A QSAR model is developed by calculating a set of molecular descriptors (numerical values representing different aspects of a molecule's structure) for a series of related compounds and then using statistical methods to find the best correlation with their measured activity. researchgate.net For example, QSAR studies on letrozole (B1683767) analogs, which share the benzonitrile feature, have been used to identify key descriptors like lipophilicity (ALogP) and electronic properties (HOMO-LUMO gap) that influence their biological activity. researchgate.net

Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized molecules. nih.gov This allows chemists to prioritize which derivatives of this compound to synthesize and test, saving significant time and resources in the discovery of new functional materials or therapeutic agents. researchgate.net

Advanced Research Applications and Methodological Contributions of 2 2 Cyanopropan 2 Yl Benzonitrile

Applications in Controlled Polymerization Techniques

The compound's primary impact in polymer chemistry lies in its utility within Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights, complex architectures, and narrow molecular weight distributions. pubcompare.aitcichemicals.com

The 2-cyanopropan-2-yl group is a critical component of several highly efficient RAFT chain transfer agents (CTAs). researchgate.net While 2-(2-Cyanopropan-2-yl)benzonitrile itself is not typically the direct CTA, its structural fragment, the 2-cyanopropan-2-yl radical, serves as an excellent leaving group (R-group) in the RAFT process. This is exemplified in widely used CTAs like 2-cyanopropan-2-yl dithiobenzoate (CPDB) and bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP). pubcompare.aiflinders.edu.aunih.gov

In RAFT polymerization, the CTA reversibly transfers a thiocarbonylthio group between growing polymer chains. The effectiveness of this process is highly dependent on the stability of the radical leaving group. The 2-cyanopropan-2-yl radical is a tertiary radical stabilized by the electron-withdrawing nitrile group, making it an efficient leaving group. This stability facilitates rapid fragmentation of the intermediate radical species, which is crucial for achieving good control over the polymerization. researchgate.net

Studies have shown that CTAs incorporating the 2-cyanopropan-2-yl group are particularly well-suited for controlling the polymerization of "more-activated" monomers (MAMs) such as methacrylates, methacrylamides, acrylates, and styrene (B11656). sigmaaldrich.comsigmaaldrich.com For instance, bis(2-cyanopropan-2-yl)trithiocarbonate has been described as having one of the best leaving groups reported for RAFT polymerization, enabling the synthesis of high molar mass block copolymers with exceptionally low dispersity. researchgate.net

Table 1: Representative RAFT Agents Featuring the 2-Cyanopropan-2-yl Group

| RAFT Agent Name | Abbreviation | Monomer Compatibility |

|---|---|---|

| 2-Cyanopropan-2-yl dithiobenzoate | CPDB | Methacrylates, Methacrylamides |

| bis(2-Cyanopropan-2-yl)trithiocarbonate | TTC-bCP | Styrene, n-butyl acrylate (B77674), Methyl methacrylate (B99206) |

This table presents examples of RAFT agents where the 2-cyanopropan-2-yl moiety is a key functional component. researchgate.netflinders.edu.ausigmaaldrich.comsigmaaldrich.com

The success of the 2-cyanopropan-2-yl group has informed the design principles for creating new and improved RAFT agents. The key design considerations revolve around the stability of the leaving group (R-group) and the influence of the stabilizing group (Z-group) on the reactivity of the C=S double bond. mdpi.com

The choice of the R-group is critical for ensuring that the fragmentation of the RAFT adduct radical occurs in favor of releasing the propagating polymer chain radical. The 2-cyanopropan-2-yl group is effective because it is a stable tertiary radical that readily reinitiates polymerization. Comparative studies have been conducted to evaluate its performance against other leaving groups. For example, a comparison with the 1-cyanocyclohex-1-yl leaving group in trithiocarbonate (B1256668) CTAs revealed that while both showed similar behaviors for styrene and n-butyl acrylate polymerization, the 2-cyanopropan-2-yl-based agent had a significantly higher chain transfer constant for methyl methacrylate. flinders.edu.aunih.gov This highlights the nuanced interplay between the RAFT agent structure and the monomer being polymerized.

Furthermore, "switchable" RAFT agents have been developed where the activity can be modulated by an external stimulus. sigmaaldrich.com For example, 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate can effectively polymerize MAMs when the pyridyl nitrogen is protonated. sigmaaldrich.com This principle of designing CTAs with tunable activity based on the core structure of effective leaving groups like 2-cyanopropan-2-yl is a frontier in polymer synthesis.

Utility as a Synthon in Complex Organic Synthesis

Beyond polymer science, the structural framework of this compound makes it a valuable synthon, or building block, in the field of organic synthesis.

Compounds containing the cyanopropan-2-yl and benzonitrile (B105546) motifs are utilized as building blocks for creating more complex, multifunctional molecules. smolecule.com The presence of two nitrile groups, one tertiary aliphatic and one aromatic, offers differential reactivity. These functional groups can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or amides, through established chemical transformations like hydrolysis or reduction. This allows for the stepwise construction of molecules with tailored properties and functionalities. For instance, related structures are used as precursors in the preparation of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

The rigid benzenoid core combined with the sterically demanding 2-cyanopropan-2-yl group makes this compound and its derivatives useful precursors for architecturally complex organic scaffolds. The defined spatial arrangement of the substituents on the aromatic ring can direct the assembly of three-dimensional molecular structures. The nitrile groups can participate in cyclization reactions or be used as anchoring points to build larger, more intricate molecular frameworks. While specific examples for this compound are not extensively detailed in the provided literature, the general utility of substituted benzonitriles and related cyanated compounds as precursors in multi-step syntheses is a well-established principle in organic chemistry. google.com

Contributions to Green Chemistry Methodologies

The applications of the 2-cyanopropan-2-yl moiety, particularly in RAFT polymerization, align with several principles of green chemistry. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comresearchgate.net

RAFT polymerization, facilitated by agents containing the 2-cyanopropan-2-yl group, contributes to green chemistry in several ways:

Atom Economy: Photoiniferter RAFT polymerization is a notable example where the RAFT agent also functions as the initiator, eliminating the need for an external initiator. d-nb.info This improves the atom economy of the process, as more atoms from the reactants are incorporated into the final product, generating less waste. d-nb.info

Energy Efficiency: Many RAFT polymerizations can be conducted under mild conditions, including at ambient temperature, sometimes initiated by light (photo-RAFT). mdpi.comresearchgate.net This reduces the energy consumption associated with traditional polymerization methods that often require high temperatures.

Catalyst-Free Systems: Unlike other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), RAFT polymerization does not require a metal catalyst. researchgate.net This avoids issues related to catalyst toxicity and the need for post-polymerization purification to remove metal residues.

By enabling the synthesis of well-defined polymers in a more efficient and less hazardous manner, the use of 2-cyanopropan-2-yl-based RAFT agents represents an indirect but significant contribution to the advancement of greener chemical methodologies. whiterose.ac.ukrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyanopropan-2-yl dithiobenzoate |

| bis(2-Cyanopropan-2-yl)trithiocarbonate |

| Styrene |

| n-Butyl acrylate |

| Methyl methacrylate |

| 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate |

| Methacrylamides |

| bis(1-cyanocyclohex-1-yl)trithiocarbonate |

| 2,2'-Azobis(2-methylpropionitrile) (B43924) |

| Diphenyldithioperoxyanhydride (B1353526) |

| 1-Benzyl-4-(2-cyanopropan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |

| 3-(2-Cyanopropan-2-yl)benzoic acid |

| 4-(1-cyanocyclopentyl)benzonitrile |

| 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile |

| 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile |

| N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide |

| (R)-Ethyl 3-((tert-butoxycarbonyl)(1-cyanopropan-2-yl)amino)propanoate |

| 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid |

| 2-Cyanoethyl Dithiobenzoate |

| 2-cyano-2-propyl dodecyl trithiocarbonate |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| 2-cyanoprop-2-yl 1-dithionaphthalate |

| cumyl dithionaphthalenoate |

| S,S'-bis (α,α'-dimethylacetic acid) trithiocarbonate |

| benzyl (B1604629) 1H-pyrrole-1-carbodithioate |

| cyanomethyl diphenylcarbamodithioate |

| cyanomethyl methyl(phenyl)carbamodithioate |

| cyanomethyl methyl(4-pyridyl)carbamodithioate |

| methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate |

| 1-succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate |

Environmentally Benign Synthetic Approaches for Benzonitrile Derivatives

The synthesis of complex benzonitrile derivatives, such as this compound, has traditionally relied on multi-step procedures that often employ hazardous reagents and generate significant chemical waste. However, the growing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly synthetic methodologies. These approaches prioritize atom economy, the use of renewable feedstocks and less toxic reagents, and the reduction of energy consumption and waste generation. This section explores several advanced and environmentally benign strategies that hold potential for the synthesis of this compound and other substituted benzonitriles.

A significant area of advancement lies in the catalytic C-H functionalization of arenes, which allows for the direct introduction of functional groups onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. Photocatalysis, in particular, has emerged as a powerful tool in this regard, utilizing visible light as a renewable energy source to drive chemical transformations under mild conditions. beilstein-journals.org For instance, photoredox catalysis can facilitate the direct C-H functionalization of arenes to introduce nitrile groups, offering a more sustainable alternative to traditional cyanation methods that often rely on highly toxic cyanide sources. beilstein-journals.orgresearchgate.net

Another promising green strategy involves the alkylation of nitriles using environmentally benign alkylating agents. Traditional alkylation reactions often utilize toxic alkyl halides, leading to the formation of stoichiometric salt byproducts. In contrast, modern catalytic methods employ alcohols as "green" alkylating reagents, with water being the only byproduct. eie.grscispace.comrsc.orgnih.gov These reactions are often catalyzed by earth-abundant and non-precious metals like manganese and copper, further enhancing their green credentials. eie.grscispace.comrsc.orgnih.govacs.org For example, manganese-catalyzed alkylation of nitriles with alcohols provides an efficient route to C-C bond formation while adhering to the principles of green chemistry. scispace.comnih.gov Similarly, copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl alcohols have been developed, showcasing the potential of this approach for creating substituted nitriles. eie.gr

The use of alternative and safer cyanide sources is another key aspect of greening the synthesis of benzonitriles. Potassium hexacyanoferrate(II), a less toxic and air-stable salt, has been successfully employed in palladium-catalyzed cyanation of aryl halides and triflates. beilstein-journals.org This method offers a safer alternative to reagents like sodium or potassium cyanide.

Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reaction times, reduce energy consumption, and often improve yields in the synthesis of various heterocyclic compounds and benzonitrile derivatives. scirp.org The synthesis of 2-cyanomethyl-4-phenylthiazoles, for example, has been achieved in excellent yields with short reaction times using glycerol (B35011) as a green solvent under microwave irradiation. scirp.org This highlights the potential of combining microwave technology with green solvents to develop highly efficient and sustainable synthetic protocols.

The table below summarizes various environmentally benign synthetic approaches that could be adapted for the synthesis of substituted benzonitriles.

| Catalytic System/Method | Substrates | Key Green Features | Potential Applicability for this compound |

| Photoredox Catalysis | Arenes, TMSCN | Uses visible light, mild conditions, direct C-H functionalization. beilstein-journals.orgresearchgate.net | Direct C-H cyanation or alkylation of a benzonitrile precursor. |

| Manganese Catalysis | Nitriles, Alcohols | Use of earth-abundant metal, alcohols as green alkylating agents, water as the only byproduct. scispace.comrsc.orgnih.gov | Alkylation of a benzonitrile precursor with an appropriate alcohol. |

| Copper Catalysis | Aryl acetonitriles, Benzyl alcohols | Use of an earth-abundant metal, atom economy. eie.gracs.org | Cross-coupling of a suitable nitrile and an alcohol. |

| Palladium Catalysis | Aryl halides, Potassium hexacyanoferrate(II) | Use of a less toxic cyanide source. beilstein-journals.org | Cyanation of a pre-functionalized aryl halide. |

| Microwave-Assisted Synthesis | 2-Bromoacetophenones, 2-Cyanothioacetamide | Reduced reaction times, energy efficiency, use of green solvents like glycerol. scirp.org | Could potentially accelerate the formation of the target molecule from suitable precursors. |

While a specific, optimized green synthesis for this compound is not yet prominently featured in the literature, the principles and methodologies described above offer a clear roadmap for its development. Future research will likely focus on combining these strategies, for instance, by developing a photocatalytic method for the direct ortho-alkylation of benzonitrile with a green alkylating agent, to create a truly sustainable and efficient synthesis of this complex molecule.

Future Research Directions and Emerging Paradigms for 2 2 Cyanopropan 2 Yl Benzonitrile

Innovations in Synthetic Methodologies for Benzonitrile (B105546) Compounds

The synthesis of 2-(2-Cyanopropan-2-yl)benzonitrile, with its distinctive quaternary carbon, necessitates advanced synthetic strategies. Future research could move beyond traditional nucleophilic substitution or cyanation methods, which may be inefficient for creating such a sterically hindered center.

Catalytic Atroposelective Synthesis: A frontier in organic synthesis is the creation of axially chiral molecules, which are often unexplored due to synthetic challenges. researchgate.netresearchgate.net An innovative approach for analogous compounds involves the dynamic kinetic resolution of racemic 2-arylbenzaldehydes using N-heterocyclic carbene (NHC) organocatalysis to form the nitrile unit atroposelectively. researchgate.netntu.edu.sg Future studies could adapt this strategy, potentially starting from a precursor aldehyde to this compound, to control the axial chirality that may arise from restricted rotation around the aryl-C(quaternary) bond. This would open pathways to novel chiral ligands or materials.

Photoredox and Dual Catalysis: Modern synthetic chemistry increasingly employs photoredox catalysis for C-H functionalization under mild conditions. nih.govnih.gov A prospective route to this compound could involve a direct C(sp³)–H cyanation of a suitable precursor. Dual catalytic systems, combining photoredox catalysis with transition metals like copper, have enabled controllable radical cyanation reactions for various substrates. digitellinc.com Research could focus on developing a dual catalytic method for the direct introduction of the second nitrile group onto the propan-2-yl moiety attached to the benzonitrile, a transformation that is challenging via conventional means. Such a method would be highly atom-economical and could tolerate a wide range of functional groups.

| Synthetic Strategy | Potential Precursor | Key Catalyst/Reagent | Anticipated Advantage |

| Atroposelective Synthesis | Racemic 2-(2-formylpropan-2-yl)benzonitrile | Chiral N-Heterocyclic Carbene (NHC) | Access to axially chiral benzonitriles. ntu.edu.sg |

| Direct C-H Cyanation | 2-(Propan-2-yl)benzonitrile | Organic Photoredox Catalyst + TMS-CN | Mild, metal-free C-H functionalization. nih.govnih.gov |

| Dual Catalysis | 2-(Prop-1-en-2-yl)benzonitrile | Photoredox Catalyst + Copper Complex | Controllable radical cyanation. digitellinc.com |

Elucidation of Novel Reactivity and Catalytic Pathways

The unique electronic and steric properties of this compound suggest that its reactivity could be distinct from simpler benzonitriles. Future investigations should aim to uncover novel transformations and catalytic applications.

Tandem and Domino Reactions: The activation of the typically inert C≡N bond is a significant area of research. nih.gov Palladium-catalyzed tandem addition/cyclization reactions have been developed for functionalized benzonitriles, allowing for the rapid construction of complex heterocyclic scaffolds like quinazolines. nih.gov A promising research direction would be to explore the reactivity of this compound in similar palladium-catalyzed sequences with reagents such as arylboronic acids. The steric hindrance around the ortho-position could lead to unexpected reaction pathways or selectivities, potentially yielding novel molecular architectures.

Selective Nitrile Hydrogenation: The selective hydrogenation of nitriles is a crucial industrial process for the synthesis of amines. rsc.org The presence of two nitrile groups in this compound offers a platform to study selective reduction. Advanced catalysts, such as structural Ni₀–Niδ⁺ pair sites on nickel phosphide (B1233454) (Ni₃P), have shown exceptionally high activity for benzonitrile hydrogenation. acs.org Future work could involve applying such well-defined nanocatalysts to the hydrogenation of this compound to investigate whether selective reduction of one nitrile group over the other is achievable. Density Functional Theory (DFT) calculations could complement these studies to understand the factors governing selectivity, such as the differential adsorption and activation of the aromatic versus the aliphatic nitrile group on the catalyst surface. acs.orgacs.org

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, dynamics, and reaction mechanisms of this compound and its derivatives requires the application of state-of-the-art analytical techniques.

Operando Spectroscopy: To gain deep mechanistic insight into catalytic transformations involving this compound, operando spectroscopy is an indispensable tool. wikipedia.orgnih.gov This methodology allows for the characterization of a catalyst and reacting species under actual working conditions, bridging the gap between static structural information and dynamic catalytic performance. wikipedia.orgethz.chornl.govwiley.com For instance, in a potential catalytic hydrogenation reaction, operando Infrared (IR) spectroscopy could be used to monitor the adsorption of the nitrile groups and the formation of imine intermediates on the catalyst surface in real-time, while simultaneously measuring product formation via mass spectrometry. ornl.gov

Advanced Structural Elucidation: For a molecule that has not been previously synthesized, unambiguous structure determination is critical. While X-ray crystallography is the gold standard, obtaining suitable single crystals can be a bottleneck. The emerging cryo-electron microscopy (cryo-EM) method, Microcrystal Electron Diffraction (MicroED), offers a powerful alternative for obtaining high-resolution structures from nanocrystals found in seemingly amorphous powders. nih.govspringernature.comacs.orgnih.govresearchgate.net The application of MicroED could significantly accelerate the structural verification of this compound and its reaction products, a task that might be challenging for traditional methods.

Machine Learning-Enhanced NMR Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation in solution. However, for complex or novel molecules, spectral interpretation can be ambiguous. Machine learning (ML) models are revolutionizing this field by enabling the highly accurate prediction of NMR spectra. frontiersin.orgaip.orgnih.govnih.govacs.org Future research on this compound would benefit from using deep learning algorithms trained on large, high-quality experimental datasets to predict its ¹H and ¹³C chemical shifts. nih.gov This would not only aid in its initial characterization but also in identifying products from subsequent reactivity studies.

| Technique | Application Area | Information Gained |

| Operando IR/MS | Catalytic Hydrogenation | Real-time monitoring of surface intermediates and product formation. wikipedia.orgornl.gov |

| MicroED (Cryo-EM) | Solid-State Structure | Atomic-resolution structure from nanocrystalline powder. springernature.comacs.org |

| Machine Learning | NMR Spectrum Prediction | Accurate prediction of ¹H and ¹³C chemical shifts for structural verification. frontiersin.orgnih.gov |

Development of Predictive Models for Chemical Behavior and Design

The ultimate goal of studying a new chemical entity is often to design new molecules with desired properties. Emerging paradigms in computational chemistry and artificial intelligence (AI) offer powerful tools to achieve this.

Quantum Computing for Mechanistic Analysis: Understanding the intricate details of reaction mechanisms, especially those involving complex transition states, is often beyond the reach of classical computational methods. Quantum computing is poised to revolutionize this area by enabling highly accurate calculations of molecular energies and reaction barriers. pnas.orgaps.orgquantumzeitgeist.comarxiv.orgpennylane.ai For a novel catalytic reaction involving this compound, quantum algorithms could be used to precisely model the electronic structure of transition states, providing unprecedented insight into the factors that control reactivity and selectivity. pnas.orgaps.org

Transfer Learning for Property Prediction: A major challenge in developing predictive models for a new compound is the lack of specific experimental data. Transfer learning offers a solution by leveraging knowledge from large, existing chemical datasets to build accurate models even with limited data. arxiv.orgpatsnap.comacs.orgacs.orgarxiv.org A research program on this compound could employ transfer learning to predict key properties such as solubility, reactivity, or potential biological activity. A model pre-trained on a vast database of diverse molecules can be fine-tuned with a small set of experimental or high-level computational data for the target compound and its analogues, leading to robust and reliable predictive capabilities. acs.org This approach would significantly accelerate the design of new functional molecules based on the this compound scaffold.

Q & A

Basic: What are the optimized synthetic routes for 2-(2-Cyanopropan-2-yl)benzonitrile, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cross-coupling reactions. For example, analogous compounds (e.g., 2-(Benzylamino)benzonitrile) are synthesized by reacting benzylamine with 2-fluorobenzonitrile under reflux in polar aprotic solvents like DMF . Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions (e.g., cyano group hydrolysis).

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in boronate-containing derivatives .

- Solvent choice : Tetrahydrofuran (THF) or toluene minimizes undesired solvolysis of nitrile groups .

Table 1 : Comparative yields under varying conditions:

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| THF, 80°C, 12h | 78 | >95% | |

| DMF, 120°C, 6h | 65 | 90% |

Advanced: How do steric and electronic effects of the 2-cyano-2-propyl group influence reactivity in cross-coupling reactions?

Answer:

The geminal cyano and isopropyl groups create steric hindrance, reducing accessibility to catalytic sites. Electronic effects arise from the electron-withdrawing nitrile, which polarizes adjacent bonds, facilitating nucleophilic attack. For instance, in Suzuki-Miyaura couplings, boron-containing analogs (e.g., 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile) show slower reaction kinetics compared to less hindered derivatives due to steric bulk . Computational studies (DFT) suggest the cyano group lowers LUMO energy, enhancing electrophilicity at the benzene ring .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons (e.g., nitrile at ~115 ppm). The isopropyl group shows distinct triplet splitting in ¹H NMR .

- IR Spectroscopy : Confirms nitrile presence via a sharp C≡N stretch (~2240 cm⁻¹) .

- Mass Spectrometry (HR-MS) : Provides molecular ion [M+H]⁺ at m/z 185.0954 (calculated for C₁₁H₁₀N₂) .

Advanced: How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved for nitrile-containing analogs?

Answer:

Contradictions often arise from assay specificity or off-target interactions. For example, 2-(4-Oxo-cyclohexyl)benzonitrile shows anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 3.2 μM) but cytotoxicity in HepG2 cells (IC₅₀ = 12 μM) due to ROS generation . Mitigation strategies include:

- Dose-response profiling : Establish therapeutic windows using in vitro models.

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., NF-κB) to confirm mechanism .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Kinase inhibitors : Nitrile groups act as bioisosteres for carboxylic acids, improving membrane permeability .

- Boronic acid prodrugs : Derivatives like 2-(Cyclopropylmethoxy)-5-boronobenzonitrile enable targeted drug delivery via pH-sensitive hydrolysis .

Advanced: What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to predict EAS sites. For this compound, meta-directing effects dominate due to the electron-withdrawing cyano group, with calculated Fukui indices indicating highest reactivity at C4 . Experimental validation via nitration (HNO₃/H₂SO₄) shows >80% meta-substitution .

Basic: How can reaction purity be optimized during scale-up synthesis?

Answer:

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities.

- Chromatography : Flash silica gel chromatography (hexane:EtOAc = 4:1) achieves >98% purity .

- Crystallization : Recrystallization from ethanol yields monoclinic crystals suitable for XRD analysis .

Advanced: What mechanistic insights explain the compound’s role in TADF materials for OLEDs?

Answer:

The nitrile group stabilizes charge-transfer excited states via strong electron affinity. In OLED derivatives (e.g., phenoxazine-carbazole hybrids), this compound enhances triplet-to-singlet upconversion efficiency (ΦPL = 92%) by reducing ΔEₛₜ (singlet-triplet gap) to <0.2 eV . Time-resolved photoluminescence (TRPL) confirms delayed fluorescence lifetimes of ~1.5 μs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.